molecular formula C14H19NO3 B12839945 Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate

Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate

Cat. No.: B12839945
M. Wt: 249.30 g/mol
InChI Key: GGEVVKPBKJOIJY-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate is an organic compound that features a tetrahydropyran ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with 1-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The raw materials are fed into the reactor, and the reaction conditions are carefully monitored and controlled. The product is then isolated and purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tetrahydro-2H-pyran-4-yl (1-phenylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tetrahydropyran ring may also contribute to the compound’s binding affinity and specificity by providing a rigid scaffold that fits into the active site of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a tetrahydropyran ring and a carbamate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

oxan-4-yl N-(1-phenylethyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-11(12-5-3-2-4-6-12)15-14(16)18-13-7-9-17-10-8-13/h2-6,11,13H,7-10H2,1H3,(H,15,16)

InChI Key

GGEVVKPBKJOIJY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)OC2CCOCC2

Origin of Product

United States

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